2-chloro-N',N'-diphenylbenzohydrazide
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Overview
Description
“2-chloro-N’,N’-diphenylbenzohydrazide” is likely a chemical compound that contains a benzohydrazide group, which is a common functional group in organic chemistry . The “2-chloro” indicates the presence of a chlorine atom on the second carbon of the benzene ring, and “N’,N’-diphenyl” suggests that the nitrogen atoms in the hydrazide group are each bonded to a phenyl group .
Molecular Structure Analysis
The molecular structure would likely consist of a benzene ring with a chlorine atom at the 2-position and a hydrazide group at the 1-position. The hydrazide nitrogen atoms would each be bonded to a phenyl group .Chemical Reactions Analysis
As for the chemical reactions, benzohydrazides are known to participate in various reactions due to the presence of the hydrazide group . They can undergo oxidation, reduction, and various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N’,N’-diphenylbenzohydrazide” would depend on its exact molecular structure . These could include properties like melting point, boiling point, solubility in various solvents, and reactivity with different chemical reagents .Mechanism of Action
The mechanism of action of a compound depends on its application. For example, if it’s used as a drug, the mechanism of action would refer to how it interacts with biological systems to produce its effects . Without specific information on the use of “2-chloro-N’,N’-diphenylbenzohydrazide”, it’s difficult to speculate on its mechanism of action.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-N',N'-diphenylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c20-18-14-8-7-13-17(18)19(23)21-22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHHQFZSWOFPDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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